molecular formula C19H18ClN3O3 B5661193 8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol

8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol

Cat. No. B5661193
M. Wt: 371.8 g/mol
InChI Key: DPDZGBHTNXYBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol is a synthetic chemical of interest in various fields of chemistry and pharmacology. Its structure consists of a quinoline core substituted with chlorine, a piperazine ring, and a furoyl group, which contribute to its diverse chemical properties and potential applications.

Synthesis Analysis

The synthesis of similar quinoline derivatives involves multiple steps, including Claisen ester condensation, saponification, decarboxylation, and nucleophilic substitution reactions. A notable example is the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, which demonstrates the complexity and efficiency of synthesizing chloro-quinoline compounds (Wang, Fawwaz, & Heertum, 1995).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, NMR, and X-ray Crystallography are crucial in the characterization of quinoline derivatives. For example, a study on 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione provided insights into its molecular structure, demonstrating the application of DFT calculations and HSA binding studies (Murugesan et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical behaviors, including the ability to form complexes with metals and undergo various substitution reactions. Their chemical reactivity can be influenced by the nature of substituents on the quinoline ring, as seen in studies exploring the synthesis and reactivity of quinoline compounds (Ardizzoia, Brenna, & Therrien, 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.

Chemical Properties Analysis

Quinoline derivatives are known for their versatile chemical properties, including antimicrobial, antifungal, and cytotoxic activities. These activities are influenced by the structural features of the quinoline core and its substituents, highlighting the importance of molecular design in developing new compounds with desired biological activities (Ji et al., 2019).

properties

IUPAC Name

8-chloro-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-15-4-1-3-14-16(24)11-13(21-18(14)15)12-22-6-8-23(9-7-22)19(25)17-5-2-10-26-17/h1-5,10-11H,6-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZGBHTNXYBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C3=C(N2)C(=CC=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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